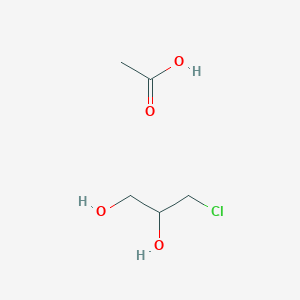
Acetic acid;3-chloropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; 3-chloropropane-1,2-diol is an organic compound that belongs to the group of chloropropanols. It is commonly known as 3-chloropropane-1,2-diol and has the molecular formula C3H7ClO2. This compound is a colorless, viscous liquid that is primarily recognized as a food processing contaminant. It is formed during the processing of fat-containing foods at high temperatures, particularly in the presence of hydrochloric acid. The compound has garnered attention due to its potential health risks, including carcinogenicity and nephrotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropane-1,2-diol typically involves the chlorination of glycerol. The reaction is carried out by treating glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom. The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: In industrial settings, 3-chloropropane-1,2-diol is often produced as a by-product during the hydrolysis of vegetable proteins using hydrochloric acid. This process is commonly employed in the production of soy sauce and other hydrolyzed vegetable protein products .
Chemical Reactions Analysis
Types of Reactions: 3-chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloropropane-1,2-dione.
Reduction: Reduction of 3-chloropropane-1,2-diol can yield 3-chloropropanol.
Substitution: The chlorine atom in 3-chloropropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions, to form glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-chloropropane-1,2-dione.
Reduction: 3-chloropropanol.
Substitution: Glycerol
Scientific Research Applications
3-chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker for exposure to chloropropanols.
Medicine: Research is ongoing to understand its toxicological effects and potential therapeutic applications.
Industry: It is monitored as a contaminant in food processing, particularly in the production of hydrolyzed vegetable proteins and refined edible oils
Mechanism of Action
The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .
Comparison with Similar Compounds
2-chloropropane-1,3-diol (2-MCPD): An isomer of 3-chloropropane-1,2-diol, also formed during food processing.
1,3-dichloro-2-propanol (1,3-DCP): Another chloropropanol with similar toxicological properties.
Uniqueness: 3-chloropropane-1,2-diol is unique due to its specific formation conditions and its prevalence as a contaminant in hydrolyzed vegetable proteins and refined edible oils. Its potential health risks, including carcinogenicity and nephrotoxicity, make it a compound of significant concern in food safety .
Properties
CAS No. |
31712-69-3 |
|---|---|
Molecular Formula |
C5H11ClO4 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
acetic acid;3-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4) |
InChI Key |
KDRNUUNCAZHOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


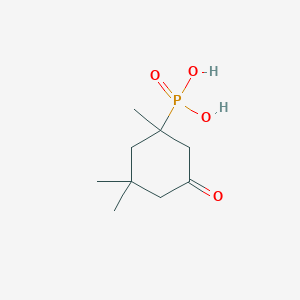

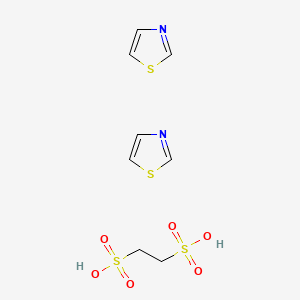
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
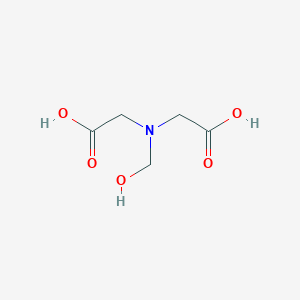
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
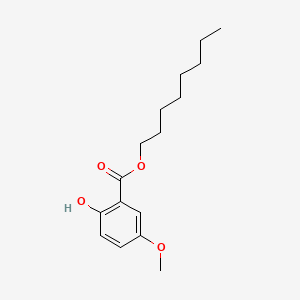
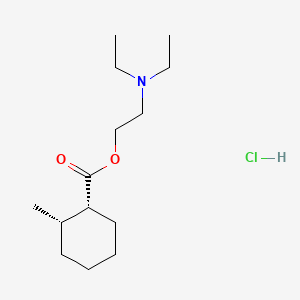

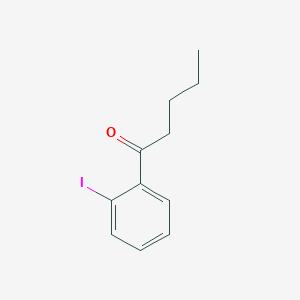
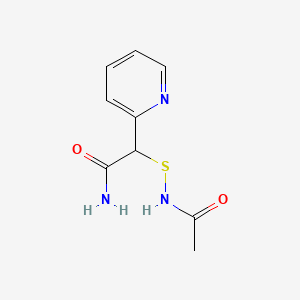
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
